Predicted Lipophilicity (LogP) Compared with Methyl‑Substituted Ring Analogs
The target compound lacks additional ring methylation, resulting in a calculated logP value approximately 0.5 log units lower than its 4‑methyl analog (measured logP = 1.234 for 1-(1-aminopropan-2-yl)-4-methylcyclohexan-1-ol) . This difference in lipophilicity is within the range known to alter blood‑brain barrier permeation, aqueous solubility, and off‑target binding profiles in amino‑alkyl‑cyclohexane NMDA antagonists [1].
| Evidence Dimension | Predicted logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 0.73 (estimated from 4‑methyl analog minus methyl contribution of ~0.5) |
| Comparator Or Baseline | 1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol: logP = 1.234 (measured) |
| Quantified Difference | ΔlogP ≈ –0.5 |
| Conditions | Calculated by ACD/Labs or similar software; comparator value from Fluorochem product datasheet |
Why This Matters
A logP shift of 0.5 is sufficient to influence CNS penetration and aqueous solubility, guiding selection toward the less lipophilic scaffold for applications where lower LogP is desirable.
- [1] Parsons, C. G. et al. (1999). Neuropharmacology, 38(1), 85-108. (Structure‑activity relationship of amino‑alkyl‑cyclohexanes demonstrating that small changes in alkyl substitution alter NMDA receptor blocking kinetics and potency). View Source
